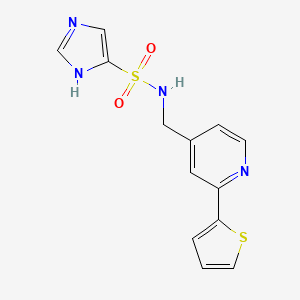

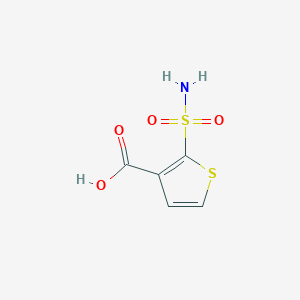

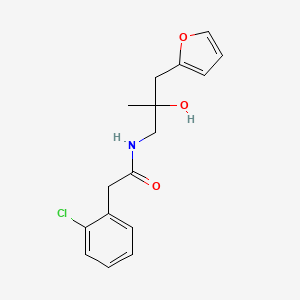

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . Pyridine is a six-membered ring compound with five carbon atoms and one nitrogen atom . Both of these structures are common in many organic compounds and have been extensively studied .

Synthesis Analysis

The synthesis of thiophene and pyridine derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of a compound like “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide” would likely involve the thiophene and pyridine structures mentioned above, along with an imidazole ring and a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involving thiophene and pyridine derivatives can be quite diverse, depending on the specific structures and functional groups involved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could influence these properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Mechanism of Action

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide binds to the active site of BTK and ITK, thereby inhibiting their activity and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which are essential for the growth and survival of cancer cells. This compound also inhibits the production of inflammatory cytokines in immune cells, which are responsible for the pathogenesis of autoimmune diseases.

Biochemical and Physiological Effects:

This compound has been shown to have potent antitumor activity in preclinical models, with a favorable safety profile. The compound has also been shown to be effective in reducing the severity of autoimmune diseases in preclinical models. This compound has a half-life of approximately 6 hours in humans and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, the compound has some limitations, including its short half-life and limited solubility in water.

Future Directions

The future directions for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide include the development of more potent and selective inhibitors of BTK and ITK, as well as the evaluation of the compound in clinical trials for the treatment of various types of cancer and autoimmune diseases. The use of this compound in combination with other targeted therapies and immunotherapies is also an area of active research.

Synthesis Methods

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is synthesized using a multistep process involving the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with various reagents to form the final product. The synthetic route involves the use of various protecting groups and coupling agents to ensure the purity and yield of the final product.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent antitumor activity by inhibiting the activity of Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are essential components of the B-cell receptor signaling pathway. This compound has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activity of BTK in immune cells.

Safety and Hazards

properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c18-21(19,13-8-14-9-16-13)17-7-10-3-4-15-11(6-10)12-2-1-5-20-12/h1-6,8-9,17H,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWLJDTEBPVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)

![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)

![1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2828602.png)

![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)